![molecular formula C12H11IN2O2S B2668837 3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole CAS No. 956783-71-4](/img/structure/B2668837.png)

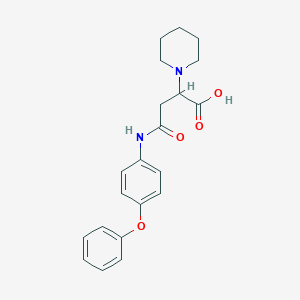

3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

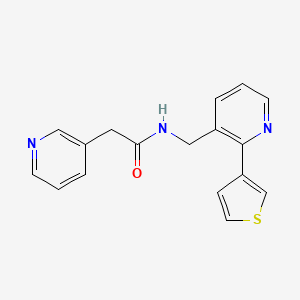

3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole is a chemical compound with the molecular formula C12H11IN2O2S . It has an average mass of 374.197 Da and a monoisotopic mass of 373.958588 Da . It is offered by various chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a pyrazole ring, which is further substituted with a (4-iodophenyl)sulfonyl group .Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications

Synthesis and Evaluation for Antimicrobial Properties

A study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to explore their potential as antimicrobial agents. This research highlights the versatility of compounds related to 3-cyclopropyl-1-[(4-iodophenyl)sulfonyl]-1H-pyrazole, demonstrating promising antibacterial and antifungal activities through the creation of various derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Advancements in Stereoselective Synthesis

Research into the stereoselective synthesis of alpha-alkyl cyclopropanecarbonitrile derivatives from pyrazolines, which can be related to this compound, has shown almost quantitative yields. This method emphasizes the efficiency of generating cyclopropanes and alkylidenecyclopropanes with chiral carbon atoms, including a quaternary carbon, in a completely stereoselective manner (García Ruano, Alonso de Diego, Martín, Torrente, & Martín Castro, 2004).

Metal-Free Iodine-Catalyzed Synthesis

The metal-free, iodine-catalyzed synthesis approach for fully substituted pyrazoles, including those similar to this compound, presents a direct method for accessing these compounds. This synthesis process forms one C-S and two C-N bonds, indicating the efficiency and broad application of this method for creating fully substituted pyrazoles with potential for further functionalization (Sun, Qiu, Zhu, Guo, Hao, Jiang, & Tu, 2015).

Bioactivity and Potential Therapeutic Applications

The synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety, which bear structural similarities to this compound, has been explored for their potential anti-inflammatory and antimicrobial properties. This research suggests that certain derivatives exhibit potent anti-inflammatory activities, in addition to showing effectiveness against various microbial strains (Kendre, Landge, Jadhav, & Bhusare, 2013).

properties

IUPAC Name |

3-cyclopropyl-1-(4-iodophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGXRYWNIICNNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

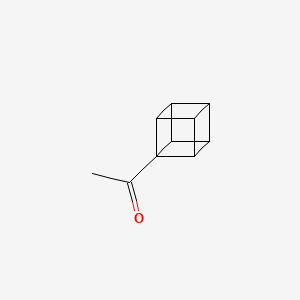

![2-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2668756.png)

![N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668758.png)

![[(1R,2S,3S,5R,8S,10S,11S,13R)-8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2668761.png)

![N-[(1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B2668767.png)

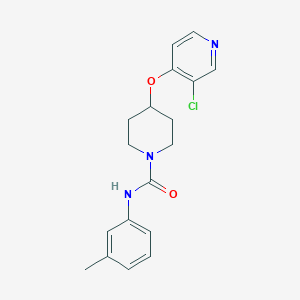

![2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2668773.png)

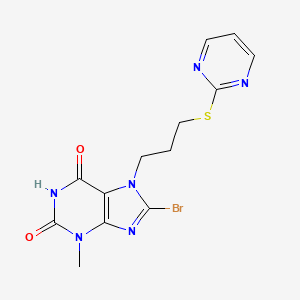

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)